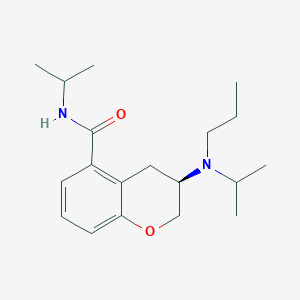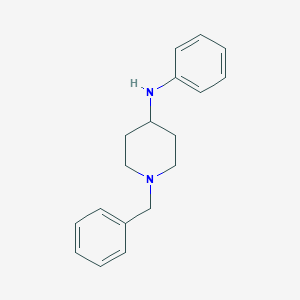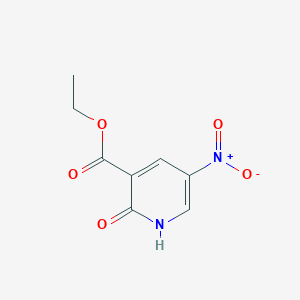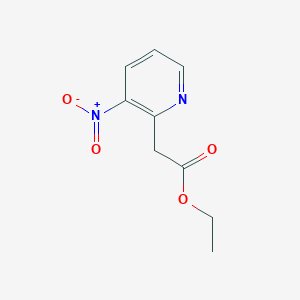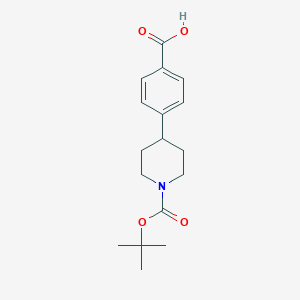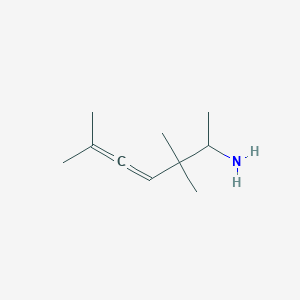
3,3,6-Trimethylhepta-4,5-dien-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,6-Trimethylhepta-4,5-dien-2-amine is a chemical compound that is commonly used in scientific research. This compound is also known as DMMDA-2, and it belongs to the family of phenethylamine derivatives. DMMDA-2 is a potent psychoactive compound that has been found to have a wide range of biochemical and physiological effects. The purpose of
Mecanismo De Acción
The mechanism of action of DMMDA-2 is not fully understood, but it is believed to involve the activation of serotonin receptors in the brain. DMMDA-2 has been found to have a high affinity for the 5-HT2A receptor, which is a subtype of serotonin receptor that is involved in the regulation of mood, perception, and cognition. DMMDA-2 has also been found to have some affinity for other serotonin receptors, such as the 5-HT1A and 5-HT2C receptors.
Efectos Bioquímicos Y Fisiológicos
DMMDA-2 has been found to have a wide range of biochemical and physiological effects. In animal studies, DMMDA-2 has been found to increase locomotor activity and induce hyperthermia. DMMDA-2 has also been found to alter the levels of various neurotransmitters in the brain, such as dopamine, serotonin, and norepinephrine. Additionally, DMMDA-2 has been found to have some antinociceptive effects, which means that it can reduce pain sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DMMDA-2 in lab experiments is that it is a potent and selective psychoactive compound that can be used to study the structure-activity relationships of phenethylamine derivatives. Additionally, DMMDA-2 has been found to have some antinociceptive effects, which can be useful in studies on pain management. However, one limitation of using DMMDA-2 in lab experiments is that it is a potent psychoactive compound that can be dangerous if not handled properly. Therefore, researchers must take appropriate safety precautions when working with DMMDA-2.
Direcciones Futuras
There are a number of future directions for research on DMMDA-2. One area of interest is the development of new psychoactive compounds that are based on the structure of DMMDA-2. Another area of interest is the investigation of the biochemical and physiological effects of DMMDA-2 in humans. Additionally, there is a need for further research on the safety and toxicity of DMMDA-2, as well as on its potential therapeutic applications. Overall, DMMDA-2 is a promising compound that has the potential to contribute to a better understanding of the central nervous system and the development of new drugs for various disorders.
Métodos De Síntesis
The synthesis of DMMDA-2 involves the condensation of 2,5-dimethoxyphenethylamine with 3,4-dimethyl-2-butanone. The reaction is typically carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The resulting product is then purified using various techniques, such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
DMMDA-2 has been used in a variety of scientific research applications, including studies on the central nervous system, pharmacology, and toxicology. DMMDA-2 has been found to have potent psychoactive effects, and it has been used as a model compound for studying the structure-activity relationships of phenethylamine derivatives. Additionally, DMMDA-2 has been used in studies on the mechanism of action of psychoactive compounds, as well as in investigations of the biochemical and physiological effects of these compounds.
Propiedades
Número CAS |
155904-86-2 |
|---|---|
Nombre del producto |
3,3,6-Trimethylhepta-4,5-dien-2-amine |
Fórmula molecular |
C10H19N |
Peso molecular |
153.26 g/mol |
InChI |
InChI=1S/C10H19N/c1-8(2)6-7-10(4,5)9(3)11/h7,9H,11H2,1-5H3 |
Clave InChI |
MNQMQIAZUOKEHA-UHFFFAOYSA-N |
SMILES |
CC(C(C)(C)C=C=C(C)C)N |
SMILES canónico |
CC(C(C)(C)C=C=C(C)C)N |
Sinónimos |
4,5-Heptadien-2-amine, 3,3,6-trimethyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Hydroxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B131289.png)
![2-[2-(Trifluoromethyl)phenyl]-1,3-benzothiazole](/img/structure/B131290.png)

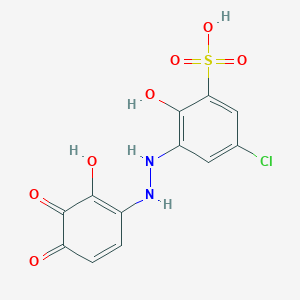
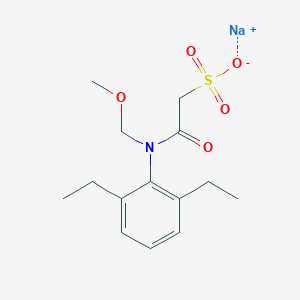
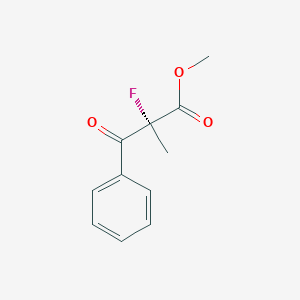
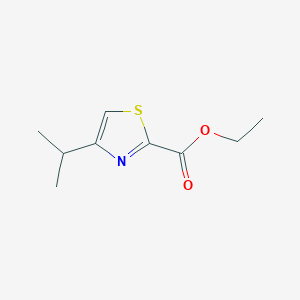
![(2S)-2-[bis(carboxymethyl)amino]-6-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B131318.png)
